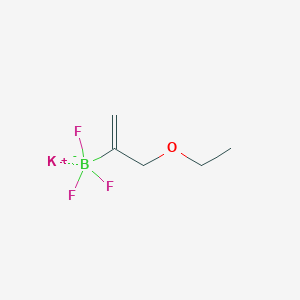![molecular formula C6H11NO B1426157 {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine CAS No. 1203707-10-1](/img/structure/B1426157.png)
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Overview
Description
“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a chemical compound with a complex structure . It has a molecular weight of 113.16 . The IUPAC name for this compound is "(3-oxabicyclo [3.1.0]hexan-1-yl)methanamine" .
Molecular Structure Analysis
The InChI code for “{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is "1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization :
- Kirmse and Mrotzeck (1988) described the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives, showcasing the chemical versatility of related bicyclic structures in organic synthesis (Kirmse & Mrotzeck, 1988).
- Bodensteiner et al. (2013) synthesized tetrahydrofuran-based compounds with a bicyclic core, highlighting the potential for creating compounds with specific binding properties (Bodensteiner et al., 2013).
Photochemical Studies :
- Noort and Cerfontain (1979) explored the photochemistry of 3-oxabicyclo[3.1.0]hexan-2-ones, providing insights into the behavior of these compounds under light exposure (Noort & Cerfontain, 1979).
Biological Activities :
- Jimeno et al. (2011) discussed the biological activities of bicyclo[3.1.0]hexane derivatives, noting their potential in bioactive compound synthesis (Jimeno et al., 2011).
Synthetic Method Development :
- Mechehoud et al. (2018) presented a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, illustrating advances in the synthesis of these complex molecules (Mechehoud et al., 2018).
Medicinal Chemistry Applications :
- Massari et al. (2010) identified 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes as potent dopamine D3 receptor antagonists, demonstrating the potential therapeutic applications of these structures (Massari et al., 2010).
Catalysis and Organic Reactions :
- Tian and Shi (2007) reported the use of gold(I) catalysis to produce 3-oxabicyclo[3.1.0]hexanes, revealing the compound's role in facilitating organic reactions (Tian & Shi, 2007).
Spectroscopy and Molecular Structure :
- Malloy (1974) studied the microwave spectrum of 3-oxabicyclo(3.1.0.)hexane, providing essential data on the molecular structure and properties of these compounds (Malloy, 1974).
Safety And Hazards
properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCRAOJLDHNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)
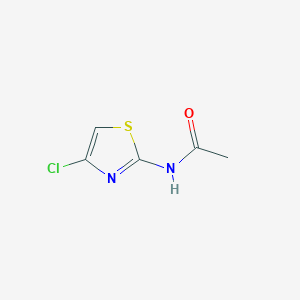
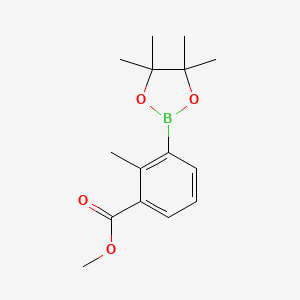
![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)

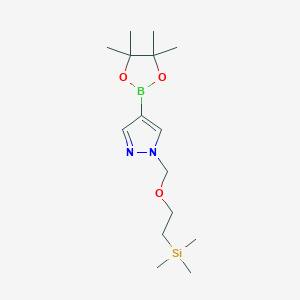
![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
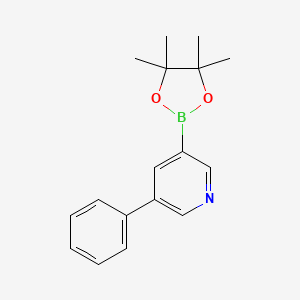
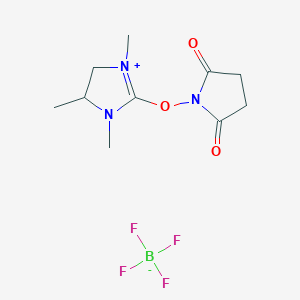
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
